![molecular formula C20H16N2O4S B2639508 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-((2-oxo-2-phenylethyl)thio)pyrazin-2(1H)-one CAS No. 923174-66-7](/img/structure/B2639508.png)
1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-((2-oxo-2-phenylethyl)thio)pyrazin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- The phenylethylthio group can be introduced through a nucleophilic substitution reaction, where a thiol group reacts with a phenylethyl halide in the presence of a base.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
科学的研究の応用
1. Inhibitors of B-Raf Kinase
Compounds containing the 2,3-dihydrobenzo[b][1,4]dioxin structure, such as 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-((2-oxo-2-phenylethyl)thio)pyrazin-2(1H)-one, have been synthesized and evaluated for their B-Raf inhibitory and anti-proliferation activities. These compounds are significant in the context of melanoma treatment. For instance, a particular compound from this series demonstrated potent biological activity against B-Raf(V600E) and WM266.4 human melanoma cell line, comparable to the positive control Erlotinib (Yang et al., 2012).
2. Non-Doped Blue Organic Light-Emitting Devices
The 2,3-dihydrobenzo[b][1,4]dioxin structure has been utilized in the design of phenanthroimidazole-functionalized target molecules for blue-emissive organic light-emitting devices (OLEDs). These compounds, including variants of this compound, show promise in the development of efficient non-doped OLEDs with high luminance and external quantum efficiency (Jayabharathi et al., 2018).
3. Molecular Docking Studies for Biological Activity
Molecular docking studies have been performed on similar compounds to analyze their potential biological activity against standard drugs. These studies provide insights into the interaction of these compounds with biological targets like E.coli DNA gyrase and Cytochrome P450 enzymes, suggesting their applicability in the development of new pharmaceutical agents (Anthony et al., 2021).
4. Potential Anti-Cancer Activities
Some derivatives of the 2,3-dihydrobenzo[b][1,4]dioxin structure have been synthesized and tested for their anticancer activity. For instance, studies have shown that certain fluoro-substituted benzo[b]pyran derivatives demonstrate anti-lung cancer activities, indicating the potential of this compound in oncological research (Hammam et al., 2005).
5. Antibacterial Agents
Novel analogs containing the 2,3-dihydrobenzo[b][1,4]dioxin structure have been designed and synthesized for potential use as antibacterial agents. These compounds have shown promising activity, particularly against bacteria like Staphylococcus aureus and Bacillus subtilis, suggesting their relevance in the development of new antimicrobial drugs (Palkar et al., 2017).
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-((2-oxo-2-phenylethyl)thio)pyrazin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:
-
Formation of the Dihydrobenzo[b][1,4]dioxin Ring:
- Starting from catechol, the dihydrobenzo[b][1,4]dioxin ring can be formed through a cyclization reaction with appropriate reagents under acidic or basic conditions.
-
Synthesis of the Pyrazinone Core:
- The pyrazinone core can be synthesized via condensation reactions involving suitable amines and diketones under controlled temperatures and pH.
化学反応の分析
Types of Reactions: 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((2-oxo-2-phenylethyl)thio)pyrazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketone groups to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings or the pyrazinone core.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Chemistry:
Catalysis: The compound’s unique structure may allow it to act as a catalyst or a ligand in various organic reactions.
Material Science: Potential use in the development of novel polymers or materials with specific electronic properties.
Biology and Medicine:
Pharmacology: The compound could be explored for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Biochemical Research: Used as a probe to study biochemical pathways and molecular interactions.
Industry:
Chemical Industry: Utilized in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism by which 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-((2-oxo-2-phenylethyl)thio)pyrazin-2(1H)-one exerts its effects would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, altering their function or activity. The pathways involved could include inhibition or activation of specific biochemical processes, modulation of signal transduction pathways, or interference with cellular metabolism.
類似化合物との比較
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((2-oxo-2-phenylethyl)thio)pyrazin-2(1H)-one: can be compared with other pyrazinone derivatives, such as:
Uniqueness:
- The presence of the phenylethylthio group and the specific arrangement of the dihydrobenzo[b][1,4]dioxin ring make this compound unique. These structural features may confer distinct chemical reactivity and biological activity compared to other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
特性
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenacylsulfanylpyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4S/c23-16(14-4-2-1-3-5-14)13-27-19-20(24)22(9-8-21-19)15-6-7-17-18(12-15)26-11-10-25-17/h1-9,12H,10-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAKRRYUXIZKPDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N3C=CN=C(C3=O)SCC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-(tert-butyl)phenyl 6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl ether](/img/structure/B2639425.png)
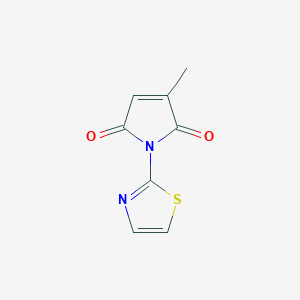
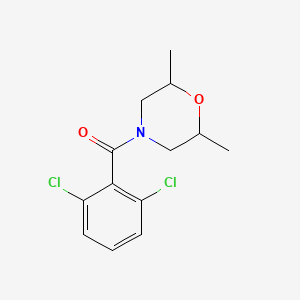
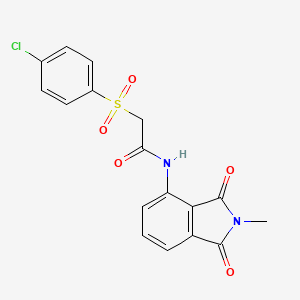
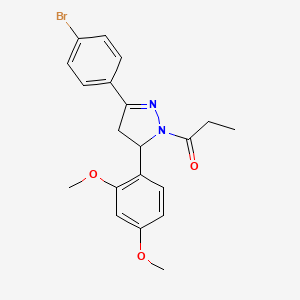
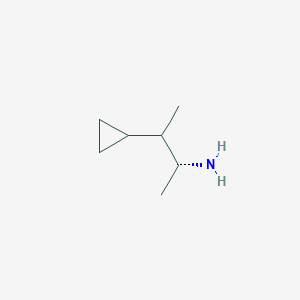

![2-(5-Chloro-1H-pyrrolo[2,3-c]pyridin-3-yl)ethan-1-amine dihydrochloride](/img/structure/B2639436.png)
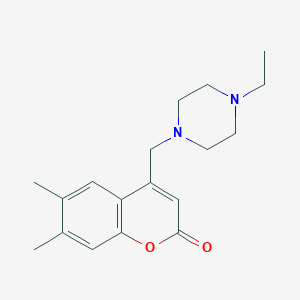
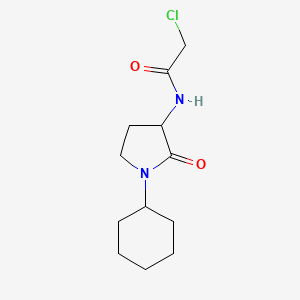
![3-(dimethylamino)-N-[(methylcarbamoyl)methyl]propanamide](/img/structure/B2639443.png)
![ethyl 4-{[(3-chlorophenyl)methyl]sulfanyl}-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B2639444.png)
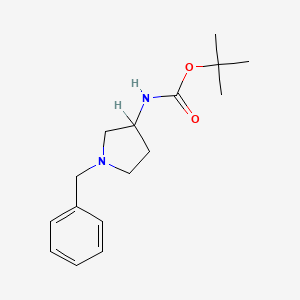
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({6-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide](/img/structure/B2639448.png)
